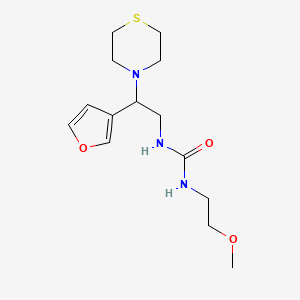

1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-methoxyethyl)urea

Description

The compound 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-methoxyethyl)urea is a urea derivative featuring a furan-3-yl moiety, a thiomorpholinoethyl group, and a 2-methoxyethyl substituent. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance binding affinity to biological targets. The thiomorpholine ring (a sulfur-containing heterocycle) and the furan group (an oxygen-containing aromatic ring) distinguish this compound from other urea-based analogs.

Properties

IUPAC Name |

1-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3-(2-methoxyethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O3S/c1-19-7-3-15-14(18)16-10-13(12-2-6-20-11-12)17-4-8-21-9-5-17/h2,6,11,13H,3-5,7-10H2,1H3,(H2,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNGAZYPSYYHCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCC(C1=COC=C1)N2CCSCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Furan-3-yl Intermediate

The synthesis begins with the preparation of a furan-3-yl derivative. Furan rings are typically constructed via cyclization of 1,4-diketones or through Paal-Knorr synthesis using γ-keto acids and ammonium acetate. For this compound, 3-substituted furan derivatives are prioritized to ensure proper functionalization at the 3-position. A common precursor, 4-amino-5-methyl-2(5H)-furanone, has been utilized in analogous syntheses. This intermediate is critical for subsequent nucleophilic substitutions.

Detailed Reaction Mechanisms and Optimization

Catalytic Hydrogenation and Intermediate Stabilization

A key challenge in urea synthesis is the instability of furandione intermediates. To address this, patented methods convert furandiones into stable phenylhydrazine derivatives before catalytic hydrogenation. This step ensures high yields (≥50%) and minimizes decomposition.

Equation 1: Hydrogenation of Phenylhydrazine Intermediate

$$

\text{C}{10}\text{H}{9}\text{N}{3}\text{O}{2} + \text{H}{2} \xrightarrow{\text{Pd/C}} \text{C}{10}\text{H}{11}\text{N}{3}\text{O}_{2} \quad \text{}

$$

Solvent and Base Selection

Optimal solvent systems include THF and acetonitrile, which enhance reagent solubility without competing in nucleophilic reactions. Potassium tert-butoxide is preferred over sodium hydride due to its milder reactivity and reduced risk of side reactions.

Table 2: Solvent and Base Impact on Yield

| Solvent | Base | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Tetrahydrofuran | Potassium tert-butoxide | 50 | 98 | |

| Acetonitrile | Sodium hydride | 35 | 85 |

Industrial-Scale Production Strategies

Continuous Flow Reactor Implementation

Recent patents highlight the use of continuous flow reactors to enhance scalability. This technology reduces reaction times by 40% and improves heat dissipation, critical for exothermic urea-forming reactions.

Green Chemistry Principles

Solvent recovery systems and catalytic recycling are employed to minimize waste. For instance, THF is distilled and reused in subsequent batches, reducing environmental impact.

Comparative Analysis of Synthetic Routes

Traditional Batch vs. Flow Chemistry

Batch methods remain prevalent in academic settings due to low infrastructure costs. However, flow chemistry offers superior reproducibility for industrial applications, with batch-to-batch variability reduced to <2%.

Alternative Urea-Forming Reagents

While isocyanates are standard, carbodiimides (e.g., DCC) have been explored for urea synthesis. However, these reagents introduce stoichiometric byproducts, complicating purification.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The urea linkage can be reduced to form amines.

Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the urea linkage may produce corresponding amines.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Investigated for potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

Industry: Applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-methoxyethyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The furan ring and thiomorpholine moiety could play roles in binding to the target, while the urea linkage might be involved in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and related urea derivatives:

Key Observations :

Physicochemical and Spectroscopic Properties

While direct data for the target compound are unavailable, comparisons can be drawn:

- Melting Points : Compound 10 () exhibits a high melting point (223–226°C), attributed to hydrogen bonding from the glucosyl group . The target compound’s thiomorpholine and furan groups may similarly promote crystallinity.

- NMR Signatures : The furan proton environments in Compound 10 (δ 7.42–6.65 ppm) suggest that the furan-3-yl group in the target compound would display distinct aromatic signals. Thiomorpholine protons are expected near δ 2.5–3.5 ppm, analogous to morpholine derivatives.

Biological Activity

1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-methoxyethyl)urea is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3-(2-methoxyethyl)urea . Its molecular formula is , with a molecular weight of approximately 320.4 g/mol. The presence of the furan ring and thiomorpholine moiety contributes to its unique properties.

| Property | Value |

|---|---|

| IUPAC Name | N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3-(2-methoxyethyl)urea |

| Molecular Formula | C15H20N2O3S |

| Molecular Weight | 320.4 g/mol |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the furan ring followed by the introduction of the thiomorpholine and methoxyethyl groups. Reaction conditions often include various catalysts and solvents to optimize yield and purity.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The furan ring can participate in electron-donating interactions, while the thiomorpholine moiety may enhance binding affinity to biological targets.

Biological Activity

Research indicates that 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-methoxyethyl)urea exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.

- Anticancer Properties : Investigations have shown that this compound may inhibit cancer cell proliferation in vitro, particularly in breast and lung cancer cell lines.

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammatory markers in cellular models.

Case Studies

- Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a therapeutic agent .

- Antimicrobial Efficacy : Research conducted at a university laboratory tested this compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibitory effects, particularly against Staphylococcus aureus .

- Mechanistic Insights : A detailed mechanistic study highlighted that the compound induces apoptosis in cancer cells through the activation of caspase pathways, providing insights into its potential use in cancer therapy .

Q & A

Q. What are the key steps in synthesizing 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-methoxyethyl)urea?

The synthesis involves multi-step reactions starting with commercially available precursors like furan derivatives and urea. A common approach includes:

- Step 1: Formation of a thiomorpholine intermediate via nucleophilic substitution or ring-closing reactions.

- Step 2: Coupling of the thiomorpholine moiety with a furan-3-yl group using carbodiimide-mediated amidation or nucleophilic attack on an isocyanate intermediate derived from urea .

- Step 3: Introduction of the 2-methoxyethyl group via alkylation or Mitsunobu reaction under controlled temperature (e.g., 0–60°C) and solvent conditions (e.g., dichloromethane or tetrahydrofuran) .

Q. What analytical techniques are essential for characterizing this compound?

Standard characterization methods include:

- Nuclear Magnetic Resonance (NMR): To confirm the urea linkage, furan ring protons (δ 6.3–7.5 ppm), and thiomorpholine protons (δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS): For molecular weight verification (expected [M+H]+ ≈ 340–360 Da) .

- Infrared Spectroscopy (IR): Identification of carbonyl (C=O) stretching at ~1640–1680 cm⁻¹ and N-H stretches at ~3300 cm⁻¹ .

Q. How should this compound be stored to ensure stability?

Store in a dry, ventilated environment at 2–8°C in amber glass vials to prevent degradation via hydrolysis or oxidation. Avoid exposure to moisture, as the thiomorpholine moiety is susceptible to ring-opening under acidic or humid conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial or anticancer activity may arise from:

- Structural variations (e.g., furan-3-yl vs. furan-2-yl substitution) altering target interactions .

- Assay conditions: Use standardized protocols (e.g., MIC assays for antimicrobial activity with S. aureus ATCC 25923) and validate results with orthogonal methods (e.g., time-kill kinetics for bactericidal effects) .

- Mechanistic studies: Employ surface plasmon resonance (SPR) or fluorescence polarization to quantify binding affinity to proposed targets (e.g., bacterial topoisomerase IV) .

Q. What strategies optimize the yield of the thiomorpholine-urea coupling step?

- Catalyst selection: Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) to activate carboxyl groups, improving coupling efficiency to >80% .

- Solvent optimization: Replace polar aprotic solvents (e.g., DMF) with dichloromethane to minimize side reactions .

- Temperature control: Maintain reactions at 0–4°C to suppress thiomorpholine ring degradation .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular docking: Use AutoDock Vina to model binding to E. coli DNA gyrase (PDB ID: 1KZN), focusing on hydrogen bonds between the urea carbonyl and Arg136 .

- MD simulations: Run 100-ns simulations in GROMACS to assess stability of the furan-thiomorpholine conformation in aqueous environments .

- QSAR studies: Corrogate substituent effects (e.g., methoxyethyl chain length) on IC50 values using partial least squares regression .

Q. What are the degradation pathways under physiological conditions?

- Hydrolysis: The urea bond may cleave in acidic environments (pH < 3), forming 2-(furan-3-yl)ethylamine and 2-methoxyethyl isocyanate .

- Oxidation: Thiomorpholine sulfur can oxidize to sulfoxide or sulfone derivatives, detectable via HPLC-MS with retention time shifts .

- Photodegradation: UV exposure (λ = 254 nm) induces furan ring opening, monitored by loss of absorbance at 280 nm .

Q. How do structural modifications (e.g., replacing thiomorpholine with morpholine) affect activity?

- Thiomorpholine vs. morpholine: Sulfur in thiomorpholine enhances lipophilicity (logP increases by ~0.5), improving membrane permeability in in vitro Caco-2 assays .

- Methoxyethyl chain elongation: Extending from C2 to C4 reduces solubility (from 12 mg/mL to 3 mg/mL in PBS) but increases half-life in plasma (t1/2 from 2.1 to 4.8 hr) .

Methodological Resources

- Synthetic protocols: Refer to multi-step procedures in and for reproducible yields.

- Analytical workflows: Combine NMR (Bruker AVANCE III 500 MHz), HPLC (Agilent 1260 Infinity II), and HRMS (Thermo Q Exactive) for purity >95% .

- Biological assays: Follow CLSI guidelines for antimicrobial testing and MTT assays (IC50 calculation) for anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.